molecular formula C19H15NO B14446224 1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one CAS No. 78634-32-9

1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one

Cat. No.: B14446224
CAS No.: 78634-32-9
M. Wt: 273.3 g/mol
InChI Key: GALWYZHZYSCIBX-UHFFFAOYSA-N
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Description

1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by a fused benzene and isoquinoline ring system, with a phenyl group attached to the nitrogen atom and a carbonyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one can be synthesized through various methods. One common method involves the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamine derivatives with acid chlorides or anhydrides in the presence of a Lewis acid catalyst . Another method involves the Pictet-Spengler reaction, where β-phenylethylamine reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Mechanism of Action

The mechanism of action of 1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

78634-32-9

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

1-phenyl-2,4-dihydro-1H-benzo[h]isoquinolin-3-one

InChI

InChI=1S/C19H15NO/c21-17-12-15-11-10-13-6-4-5-9-16(13)18(15)19(20-17)14-7-2-1-3-8-14/h1-11,19H,12H2,(H,20,21)

InChI Key

GALWYZHZYSCIBX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(NC1=O)C3=CC=CC=C3)C4=CC=CC=C4C=C2

Origin of Product

United States

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